molecular formula C8H14N2O B2707260 octahydro-1H-pyrido[1,2-a]pyrimidin-4-one CAS No. 114749-66-5

octahydro-1H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2707260
CAS No.: 114749-66-5
M. Wt: 154.213
InChI Key: XYMMYXUTZLEDDA-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the CAS Number: 114749-66-5 . It is a powder at room temperature and has a molecular weight of 154.21 .


Synthesis Analysis

There are several methods for the synthesis of this compound. One method involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclised under thermal conditions . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h7,9H,1-6H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

One of the chemical reactions involving this compound is the C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones using an electrochemically driven external oxidant-free strategy .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 154.21 . The structurally related pyrido[1,2-a]pyrimidin-4-ones are associated with a broad range of useful biological properties .

Scientific Research Applications

Synthesis and Derivative Development

  • Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized through various chemical reactions, highlighting their potential as scaffolds for further pharmaceutical development. For instance, octahydropyrano[2,3-d]pyrimidine derivatives were prepared via a domino 1,3-dipolar cycloaddition/ring-opening/dethionation process, demonstrating the versatility of this chemical structure in synthetic organic chemistry (Zeng et al., 2018). Similarly, the catalyst-free synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives on water was developed, offering an environmentally friendly and efficient method to construct these compounds, emphasizing their ubiquitous presence in biologically active compounds (Yan et al., 2014).

Biological Activity and Applications

  • Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective aldose reductase inhibitors with potential antioxidant activity, suggesting their usefulness in therapeutic applications related to oxidative stress and diabetes (La Motta et al., 2007). This highlights the compound's role in addressing health conditions associated with aldose reductase activity and oxidative damage.

Chemical Diversity and Synthesis Techniques

  • The exploration of pyrido[2,3-d]pyrimidin-7(8H)-ones synthesis and biomedical applications showcases the chemical diversity and potential therapeutic uses of these derivatives. These compounds are considered privileged heterocyclic scaffolds capable of interacting with various biological receptors, reflecting their significant role in medicinal chemistry (Jubete et al., 2019).

Novel Synthetic Pathways and Green Chemistry

  • Innovations in synthetic methodologies, such as the solvent-free synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones catalyzed by BiCl3, highlight the ongoing efforts to develop greener and more efficient routes to these compounds. This approach not only provides access to a broad array of derivatives but also aligns with the principles of green chemistry by minimizing hazardous solvents and simplifying purification processes (Roslan et al., 2015).

Antimicrobial Activity

  • Certain this compound derivatives have been evaluated for their antimicrobial activity, suggesting their potential as leads for the development of new antibacterial and antifungal agents. This is particularly relevant in the context of increasing resistance to existing antimicrobials and the ongoing need for novel therapeutics (Alwan et al., 2014).

Safety and Hazards

The safety information for octahydro-1H-pyrido[1,2-a]pyrimidin-4-one includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of modular approaches that provide facile and practical access to functionalized pyrido[1,2-a]pyrimidin-4-ones continues to be in high demand . This is due to their ubiquity and bioactivity as the backbones of many natural and pharmacologic products .

Mechanism of Action

Target of Action

Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one is a complex chemical compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in the biological system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds.

Properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMMYXUTZLEDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)NCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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